molecular formula C12H17NO B1423084 3-[4-(Propan-2-yl)phenyl]propanamide CAS No. 857814-15-4

3-[4-(Propan-2-yl)phenyl]propanamide

Cat. No. B1423084
CAS RN: 857814-15-4
M. Wt: 191.27 g/mol
InChI Key: LFLSFZJSZZIQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(Propan-2-yl)phenyl]propanamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Fluorescent Initiators for Polymerizations : A study by Kulai and Mallet-Ladeira (2016) introduced the synthesis of a coumarin-based fluorescent Atom Transfer Radical Polymerization (ATRP) initiator. This compound, while not the exact chemical , shares a similar structure and showcases the application of similar compounds in developing materials with specific functionalities, such as fluorescence during polymerization processes (Kulai & Mallet-Ladeira, 2016).

Crystal Structure Analysis

  • Investigation of Chalcone Derivatives : Salian et al. (2018) synthesized chalcone derivatives using a base-catalyzed Claisen-Schmidt condensation reaction, highlighting the methodological approach to understanding the molecular and crystal structures of compounds with potential biological applications (Salian et al., 2018).

Biological Applications

  • Evaluation of Anticonvulsant Activity : Kamiński et al. (2016) designed and synthesized a focused library of hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, demonstrating the potential of these compounds as new anticonvulsant agents. Their work exemplifies the application of similar compounds in medicinal chemistry, particularly in the search for new treatments for epilepsy (Kamiński et al., 2016).

Immunological Studies

  • Immunosuppressive Activity Evaluation : Giraud et al. (2010) explored the immunosuppressive activities of N-aryl-3-(indol-3-yl)propanamides, identifying compounds with significant inhibitory activity on murine splenocytes proliferation and mice delayed-type hypersensitivity (DTH) assay. This study illustrates the potential therapeutic applications of similar compounds in modulating immune responses (Giraud et al., 2010).

properties

IUPAC Name

3-(4-propan-2-ylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLSFZJSZZIQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Propan-2-yl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-[4-(Propan-2-yl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-[4-(Propan-2-yl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-[4-(Propan-2-yl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-[4-(Propan-2-yl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
3-[4-(Propan-2-yl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.